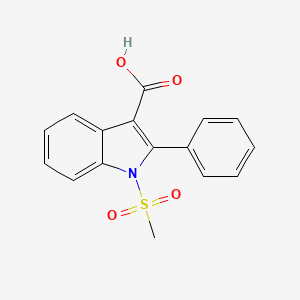
Ethyl-d5 Vanillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5 Vanillin can be synthesized through the ethylation of vanillin. The primary approach involves the reaction of guaiacol with glyoxylic acid in the presence of a condensing agent like sulfuric acid to yield vanillin, which is then ethylated to produce ethyl vanillin . The deuterium-labeled version, this compound, is synthesized by using deuterated reagents in the ethylation step.
Industrial Production Methods
Industrial production of ethyl vanillin typically involves the chemical synthesis from lignin or guaiacol. The process includes hydrolyzing lignin under alkaline conditions followed by oxidation to obtain vanillin, which is then ethylated . For this compound, deuterated reagents are used to introduce the deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ethyl vanillic acid.
Reduction: Formation of ethyl vanillyl alcohol.
Substitution: Formation of various substituted ethyl vanillin derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl-d5 Vanillin is used in various scientific research applications, including:
Biology: It is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: Research on its antioxidant and antimicrobial properties.
Industry: Used as a flavoring agent in the food and beverage industry.
Mechanism of Action
Ethyl-d5 Vanillin exerts its effects primarily through its antioxidant properties. It acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Vanillin: The parent compound, used widely as a flavoring agent.
Ethyl Vanillin: Similar to Ethyl-d5 Vanillin but without the deuterium labeling.
Maltol and Ethyl Maltol: Other flavoring agents used in the food industry.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry and NMR studies. The deuterium atoms provide a distinct isotopic signature that aids in the precise quantification and analysis of the compound in complex mixtures .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChI Key |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



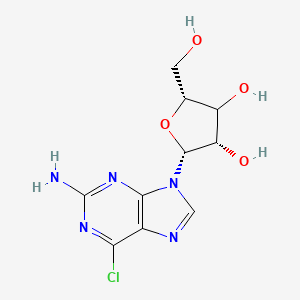
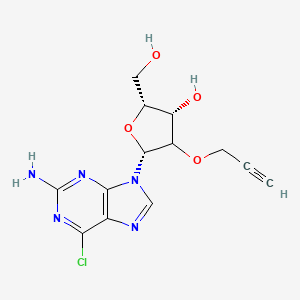
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)

![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
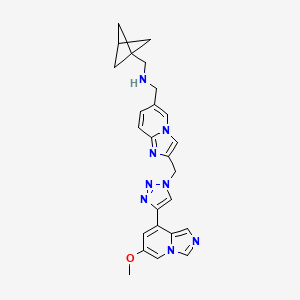
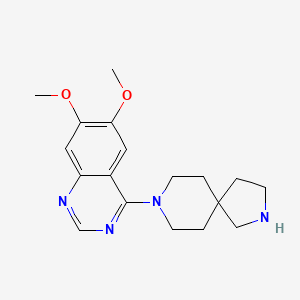
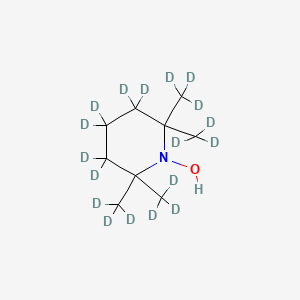
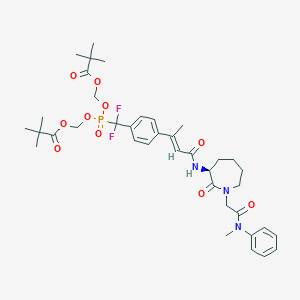
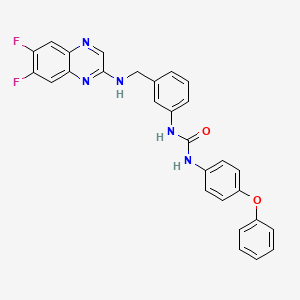

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
